molecular formula C₁₅H₁₇N₃O₂S B1145781 4-(2-(1-(p-Tolyl)ethylidene)hydrazinyl)benzenesulfonamide CAS No. 1061214-06-9

4-(2-(1-(p-Tolyl)ethylidene)hydrazinyl)benzenesulfonamide

Cat. No.: B1145781
CAS No.: 1061214-06-9
M. Wt: 303.38
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Description

4-(2-(1-(p-Tolyl)ethylidene)hydrazinyl)benzenesulfonamide (CAS 1061214-06-9), also known as Celecoxib Related Compound D, is a high-purity chemical compound supplied for use as a reference standard in analytical research . This compound is critical for the method development, validation, and quality control (QC) of the active pharmaceutical ingredient (API) Celecoxib, ensuring consistency and safety in pharmaceutical formulations . Beyond its primary role as an impurity standard, the core benzenesulfonamide structure is of significant research interest. Sulfonamide-based compounds are recognized as potent inhibitors of carbonic anhydrase (CA) enzymes . These enzymes, including the tumor-associated isoforms hCA IX and XII, are important therapeutic targets, and their inhibition is a recognized strategy in pharmacological research . The molecular structure of this compound, which includes the benzenesulfonamide group, coordinates with a zinc ion in the enzyme's active site, a mechanism shared with established carbonic anhydrase inhibitors . This makes it a valuable scaffold for investigating new bioactive molecules. This product is intended for research purposes only and is not approved for human consumption. It is the responsibility of the purchaser to verify the suitability of the product for their specific application at the time of ordering.

Properties

IUPAC Name

4-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-11-3-5-13(6-4-11)12(2)17-18-14-7-9-15(10-8-14)21(16,19)20/h3-10,18H,1-2H3,(H2,16,19,20)/b17-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRSPJLUSHTDDS-SFQUDFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/NC2=CC=C(C=C2)S(=O)(=O)N)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1061214-06-9
Record name 4-[2-[1-(4-methylphenyl)ethylidene]hydrazinyl]- benzenesulfonamide
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Preparation Methods

High-Pressure Hydrazinolysis of p-Chlorobenzenesulfonamide

The patent CN110256304A describes a scalable industrial method where p-chlorobenzenesulfonamide reacts with excess hydrazine hydrate under high temperature (120–125°C) and pressure (0.8–1.2 MPa). Key parameters include:

  • Molar ratio : 1:8–1:15 (p-chlorobenzenesulfonamide : hydrazine hydrate)

  • Hydrazine concentration : 50–80 wt%

  • Reaction endpoint : Residual p-chlorobenzenesulfonamide ≤ 0.1%

This method achieves ≥95% yield with minimal by-products, attributed to the suppression of diazonium salt decomposition pathways common in traditional diazotization-reduction routes. The high-pressure environment accelerates nucleophilic substitution, replacing the chloride with a hydrazine group.

DMSO-Mediated Hydrazine Substitution

US Patent 3,839,325 employs dimethyl sulfoxide (DMSO) as a solvent under reflux conditions. Here, p-chlorobenzenesulfonamide derivatives react with aqueous hydrazine hydrate (2:1 molar ratio) to yield 4-sulfonamidophenyl hydrazines. Advantages include:

  • Milder conditions : Atmospheric pressure, 80–100°C

  • High purity : Products crystallize directly upon dilution with hot water

  • Yield : 80–90%

DMSO stabilizes intermediates and enhances hydrazine nucleophilicity, though the solvent’s high boiling point necessitates careful temperature control.

Table 1: Comparison of Intermediate Synthesis Methods

ParameterHigh-Pressure MethodDMSO Method
Temperature120–125°C80–100°C
Pressure0.8–1.2 MPaAtmospheric
SolventNone (neat hydrazine hydrate)DMSO
Yield≥95%80–90%
ScalabilityIndustrialLaboratory-scale
By-productsNegligibleMinimal

Condensation with 1-(p-Tolyl)ethanone

The final step involves condensing 4-hydrazinobenzenesulfonamide hydrochloride with 1-(p-tolyl)ethanone to form the hydrazone. Two approaches are documented:

Ethanol/Acetic Acid Reflux

A study by Gumus et al. refluxes equimolar amounts of PHSF·HCl and 1-(p-tolyl)ethanone in ethanol with catalytic acetic acid. The mechanism proceeds via:

  • Hydrazine activation : Protonation of the hydrazine group by acetic acid

  • Nucleophilic attack : Hydrazine attacks the ketone’s carbonyl carbon

  • Dehydration : Formation of the hydrazone C=N bond

Reaction conditions:

  • Temperature : 78°C (ethanol reflux)

  • Time : 3–5 hours

  • Yield : 85–88%

  • Purification : Recrystallization from n-butanol

Ethanolic Hydrazine Hydrate

Patent CN107573266A (cited in) modifies the solvent system by using hydrazine hydrate itself as both reactant and base. This one-pot method eliminates the need for exogenous acid catalysts:

  • Molar ratio : 1:1.2 (PHSF·HCl : ketone)

  • Temperature : 70–80°C

  • Yield : 82%

  • Purity : ≥98% (HPLC)

Table 2: Hydrazone Formation Conditions

ParameterEthanol/Acetic AcidHydrazine Hydrate
SolventEthanolHydrazine hydrate/ethanol
CatalystAcetic acidNone
Temperature78°C70–80°C
Yield85–88%82%
Purity95% (recrystallized)98% (HPLC)

Optimization and Industrial Considerations

Intermediate Synthesis

  • Cost-effectiveness : The high-pressure method avoids expensive solvents (e.g., DMSO) and achieves higher yields, making it preferable for bulk production.

  • Safety : DMSO-mediated routes operate at lower pressures but require handling high-boiling solvents.

Hydrazone Formation

  • Catalyst choice : Acetic acid accelerates kinetics but introduces purification steps. Hydrazine hydrate simplifies the process but may require excess reagent.

  • Scalability : Ethanol reflux is easily scaled, whereas hydrazine hydrate’s exothermicity demands careful temperature control in large batches.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogues, their molecular properties, and biological relevance:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Features/Biological Activity References
4-(2-(1-(p-Tolyl)ethylidene)hydrazinyl)benzenesulfonamide C₁₅H₁₇N₃O₂S 303.38 Not reported Celecoxib impurity; sulfonamide-hydrazone hybrid.
4-(2-(2-((2-(2-(1-(4-Chlorophenyl)ethylidene)hydrazinyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (23) C₂₉H₂₅ClN₄O₃S₂ 585.11 278–280 Quinazoline-linked sulfonamide; carbonic anhydrase inhibitor.
(E)-4-(p-Tolyl)-2-(2-(1-(p-Tolyl)ethylidene)hydrazinyl)thiazole (5) C₁₉H₂₀N₄S 336.45 Not reported Thiazole derivative; cytotoxic activity against MCF-7 breast cancer cells.
4-[2-(1,3-Dioxo-1-(p-tolyl)propan-2-ylidene)hydrazinyl]-N-(pyrimidin-2-yl)benzenesulfonamide (AD-1) C₂₀H₁₈N₆O₃S 430.45 Not reported Enaminone-based sulfonamide; evaluated for genotoxicity in Allium cepa models.
4-[(2Z)-2-(5-Cyano-4-methyl-2,6-dioxo-pyridin-3-ylidene)hydrazinyl]benzenesulfonamide C₁₅H₁₂N₆O₃S 356.36 Not reported Pyridine-linked azo derivative; potential antimicrobial agent.
Celecoxib EP Impurity G (4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione) C₁₁H₉F₃O₂ 230.20 Not reported Trifluorinated diketone; byproduct in Celecoxib synthesis.

Key Comparative Analyses

Structural Variations and Functional Groups
  • Sulfonamide Core : All compounds share a benzenesulfonamide moiety, critical for binding to biological targets (e.g., carbonic anhydrase, COX-2) .
  • Hydrazine Linkers : The target compound and its analogues (e.g., compounds 23, AD-1) utilize hydrazine bridges but differ in substituents (e.g., quinazoline in , thiazole in ), which modulate solubility and target affinity.
  • Aromatic Substituents : The p-tolyl group in the target compound is replaced with chlorophenyl (compound 23 ), pyrimidine (AD-1 ), or trifluorinated groups (Celecoxib Impurity G ), altering electronic and steric properties.
Physicochemical Properties
  • Melting Points : Quinazoline-linked derivatives (compounds 21–24 ) exhibit higher melting points (273–300°C) due to rigid fused-ring systems, whereas the target compound lacks such rigidity.

Biological Activity

4-(2-(1-(p-Tolyl)ethylidene)hydrazinyl)benzenesulfonamide, also known by its CAS number 1061214-06-9, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique hydrazinyl and sulfonamide functional groups, which are known to influence various biological interactions. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H17N3O2S
  • Molecular Weight : 303.38 g/mol
  • Purity : Typically ≥ 97% .

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes and interact with various biological targets. Notably, sulfonamides are known for their role as enzyme inhibitors, particularly in the inhibition of carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance and are implicated in several pathological conditions.

Enzyme Inhibition

Research indicates that derivatives of benzenesulfonamides can inhibit human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). The synthesized hydrazinyl derivatives exhibited inhibitory constants (K_i) in the range of 1.79 ± 0.22 nM for hCA I and 1.72 ± 0.58 nM for hCA II, demonstrating potent enzyme inhibition .

Biological Activity Overview

The biological activities associated with this compound include:

Case Studies

Several studies have explored the biological effects of compounds related to this compound:

  • Inhibition of Carbonic Anhydrases :
    • A study synthesized various hydrazinyl benzenesulfonamides and evaluated their inhibitory effects on hCA I and II. The results indicated that these compounds could serve as effective enzyme inhibitors, which may have therapeutic implications in conditions like glaucoma or edema .
  • Anticancer Potential :
    • In vitro assays demonstrated that certain hydrazinyl derivatives exhibited IC_50 values indicative of significant anticancer activity against HepG2 cells (IC_50 = 0.71 μM) and MCF-7 cells (IC_50 = 1.39 μM), suggesting potential for development as anticancer agents .
  • Antimicrobial Studies :
    • While direct studies on this specific compound are scarce, related sulfonamide compounds have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Data Table: Summary of Biological Activities

Activity TypeTarget/Cell LineIC₅₀/Ki ValuesReference
Carbonic AnhydrasehCA IK_i = 1.79 ± 0.22 nM
Carbonic AnhydrasehCA IIK_i = 1.72 ± 0.58 nM
AnticancerHepG2IC₅₀ = 0.71 μM
AnticancerMCF-7IC₅₀ = 1.39 μM
AntimicrobialS. aureusMIC = 0.0039 - 0.025 mg/mL
AntimicrobialE. coliMIC = 0.0039 - 0.025 mg/mL

Q & A

Q. What are the standard synthetic routes for 4-(2-(1-(p-Tolyl)ethylidene)hydrazinyl)benzenesulfonamide, and how are yields optimized?

The compound is typically synthesized via hydrazone formation by condensing p-tolyl-substituted ketones with benzenesulfonamide hydrazine derivatives. For example, derivatives like 4n (a closely related analog) are synthesized by reacting 4-tolualdehyde with sulfonamide hydrazines under reflux in ethanol, achieving yields of ~65% after recrystallization. Key parameters include stoichiometric control of reactants, solvent polarity, and temperature optimization to minimize byproducts. Purification via column chromatography or recrystallization in ethanol is critical for isolating high-purity crystals .

Q. How is the compound structurally characterized using spectroscopic methods?

Structural confirmation relies on IR , <sup>1</sup>H/</sup><sup>13</sup>C NMR , and ESI-MS

  • IR : Peaks at 3383–3275 cm<sup>-1</sup> confirm NH2/NH groups, while 1342–1149 cm<sup>-1</sup> validate sulfonamide SO2 stretching .
  • <sup>1</sup>H NMR : Distinct signals include δ 2.23–2.31 ppm (CH3 groups), 5.11–5.17 ppm (-SO2CH2-), and aromatic protons between δ 7.11–7.90 ppm .
  • ESI-MS : A molecular ion peak at m/z 523 [M+1]<sup>+</sup> aligns with the expected molecular weight .

Q. What are the preliminary biological activities reported for this compound?

While direct data on this compound is limited, structurally similar sulfonamide hydrazones exhibit antimicrobial and anticancer properties. For example, analogs with halogen substitutions (e.g., 4m with a bromophenyl group) show enhanced bioactivity, suggesting that electronic effects from substituents modulate target binding .

Advanced Research Questions

Q. How does the electronic nature of substituents influence the compound’s bioactivity?

Substituents on the aromatic rings significantly alter electronic density and steric effects, impacting interactions with biological targets. For instance:

  • Electron-withdrawing groups (e.g., -Br in 4m) enhance antibacterial activity by increasing electrophilicity, facilitating interactions with bacterial enzymes.
  • Electron-donating groups (e.g., -CH3 in 4n) reduce activity due to decreased binding affinity. Comparative studies using Hammett constants (σ) and molecular docking can quantify these effects .

Q. What methodological approaches resolve contradictions in reported inhibition mechanisms?

Discrepancies in inhibition data (e.g., variable IC50 values across studies) require:

  • Enzyme Assay Standardization : Uniform protocols for substrate concentration, pH, and temperature.
  • Structural-Activity Correlation : X-ray crystallography (e.g., as seen in Acta Crystallographica studies ) to map binding modes.
  • Kinetic Analysis : Determining inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize redox stability.
  • Molecular Dynamics Simulations : Assess binding persistence with targets like elongation factor P (EFP) or carbonic anhydrase.
  • ADMET Profiling : Use tools like SwissADME to refine pharmacokinetic properties (e.g., logP for membrane permeability) .

Q. What experimental controls are critical when evaluating cytotoxicity in cell-based assays?

  • Positive Controls : Standard chemotherapeutics (e.g., cisplatin) to benchmark activity.
  • Solvent Controls : DMSO/ethanol at equivalent concentrations to rule out solvent toxicity.
  • Resazurin Assays : Validate cell viability measurements via metabolic activity .

Methodological Guidelines for Data Interpretation

Q. How to address variability in spectral data across synthetic batches?

  • Deuterated Solvent Consistency : Use DMSO-d6 for NMR to avoid solvent shifts.
  • Internal Standards : Add TMS (δ 0.00 ppm) for <sup>1</sup>H NMR calibration.
  • Crystallographic Validation : Compare experimental XRD data with Cambridge Structural Database entries .

Q. What strategies validate the compound’s stability under physiological conditions?

  • pH-Dependent Stability Studies : Incubate in buffers (pH 2–9) and monitor degradation via HPLC.
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures.
  • Light Exposure Tests : Assess photostability under UV/visible light .

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